molecular formula C7H9F3N4 B6158209 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1508728-03-7

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B6158209
CAS RN: 1508728-03-7
M. Wt: 206.2
InChI Key:
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Description

This compound is a derivative of the triazole family . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of this compound involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The synthesis route is simple and does not produce a large quantity of byproducts, making it favorable for industrial production .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . These reactions are efficient and robust, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .

Safety and Hazards

According to the Safety Data Sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Future Directions

Triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . Therefore, the future directions for this compound could involve further studies towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves the reaction of 2-amino-5-chloropyridine with trifluoroacetic anhydride to form 2-amino-5-(trifluoromethyl)pyridine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the desired product.", "Starting Materials": [ "2-amino-5-chloropyridine", "trifluoroacetic anhydride", "sodium azide", "copper(I) iodide" ], "Reaction": [ "Step 1: React 2-amino-5-chloropyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine to form 2-amino-5-(trifluoromethyl)pyridine.", "Step 2: Dissolve 2-amino-5-(trifluoromethyl)pyridine in a mixture of DMF and water, and add sodium azide and copper(I) iodide. Heat the mixture to reflux for several hours to form 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine.", "Step 3: Isolate the product by filtration, wash with water and recrystallize from a suitable solvent such as ethanol." ] }

CAS RN

1508728-03-7

Molecular Formula

C7H9F3N4

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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